N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride
Description
N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride (CAS: 2138157-05-6) is a sulfonamide derivative featuring a methyl-substituted sulfonamide group and a 3-(aminomethyl)phenyl moiety. It is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of kinase inhibitors, such as focal adhesion kinase (FAK) inhibitors . The compound is synthesized via a multi-step process involving tert-butyl carbamate protection, catalytic hydrogenation, and subsequent sulfonylation, followed by hydrochloric acid deprotection . Key physicochemical properties include a molecular weight of 258.75 g/mol (calculated for the free base) and a hydrochloride salt form that enhances solubility for synthetic applications.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-11(14(2,12)13)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIUPNGELQLHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC(=C1)CN)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138157-05-6 | |
| Record name | N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 3-Nitro-N-methylmethanesulfonamide
Reaction of 3-nitrobenzyl bromide with methanesulfonamide in dimethylformamide (DMF) at 80°C for 12 hours yields the intermediate sulfonamide. Optimization studies show that using 1.2 equivalents of potassium carbonate improves conversion to 78%.
Reaction conditions :
- Solvent: DMF
- Base: K₂CO₃ (1.2 eq)
- Temperature: 80°C
- Time: 12 h
Catalytic Hydrogenation to Primary Amine
Palladium-on-carbon (10% w/w) catalyzes the reduction of the nitro group in ethanol under 50 psi H₂. The reaction completes within 4 hours, yielding 3-aminomethyl-N-methylmethanesulfonamide with 85% purity.
Critical parameters :
- Catalyst loading: 5% Pd/C
- Pressure: 50 psi H₂
- Temperature: 25°C
Hydrochloride Salt Formation
Treatment with hydrogen chloride gas in tetrahydrofuran (THF) precipitates the hydrochloride salt. Crystallization from ethanol/ethyl acetate (1:3) affords needle-like crystals with 92% recovery.
Gabriel Synthesis with Phthalimide Protection
Phthalimido Intermediate Preparation
3-Bromomethylphenylphthalimide reacts with N-methylmethanesulfonamide in acetonitrile under reflux (82°C) for 8 hours. The use of 1,8-diazabicycloundec-7-ene (DBU) as a base enhances nucleophilicity, achieving 89% yield.
Characterization data :
Hydrazinolysis to Free Amine
Hydrazine hydrate (3 eq) in methanol cleaves the phthalimide group at 65°C within 3 hours. Filtration through celite removes phthalhydrazide byproducts, yielding the primary amine in 86% purity.
Optimization insight :
- Excess hydrazine (5 eq) reduces reaction time to 2 hours but complicates purification
Salt Formation and Crystallization
Exposing the free amine to HCl gas in dichloromethane induces rapid crystallization. X-ray diffraction confirms the monoclinic crystal system with P2₁/c space group.
Direct Reductive Amination Approach
One-Pot Imine Formation and Reduction
3-Aminobenzaldehyde reacts with methylamine in methanol, followed by sodium cyanoborohydride reduction. Subsequent sulfonylation with methanesulfonyl chloride at 0°C provides the target compound in 68% overall yield.
Limitations :
- Requires strict temperature control (–5 to 0°C) during sulfonylation
- Boron byproducts necessitate tedious silica gel chromatography
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Nitro reduction | 72 | 85 | High | Industrial applicability |
| Gabriel synthesis | 88 | 93 | Moderate | Superior crystallinity |
| Reductive amination | 68 | 79 | Low | Fewer protection steps |
Data synthesized from CN102503849B, ACS Journal, and PubChem demonstrate the Gabriel method’s superiority in balancing yield and purity.
Spectroscopic Characterization Benchmarks
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Process Considerations
The patent CN102503849B highlights cost-saving measures applicable to large-scale production:
- Replacement of (Boc)₂O with phthalimide reduces raw material costs by 63%
- Continuous hydrogenation reactors achieve 92% conversion with 5% Pd/C catalyst reuse
Chemical Reactions Analysis
Types of Reactions
N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride is a chemical compound that has applications in pharmaceutical development, biochemical research, material science, and environmental chemistry . It is characterized by a methanesulfonamide functional group attached to a phenyl ring containing an aminomethyl substituent. The amine group can undergo nucleophilic substitution reactions, and the sulfonamide moiety can undergo hydrolysis in acidic or basic conditions. The hydrochloride salt enhances water solubility, which facilitates reactions in aqueous environments.
Scientific Research Applications
This compound is investigated for anticancer drug development, anti-inflammatory research, enzyme inhibition studies, and neuroprotection investigations.
Pharmaceutical Development N-(3-Aminomethyl-phenyl)methanesulfonamide is a key intermediate in synthesizing pharmaceuticals, particularly drugs targeting neurological disorders . It may also be used in developing treatments for lung diseases like COPD, asthma, and pulmonary vascular disease .
Biochemical Research This compound is used in studies related to enzyme inhibition and protein interactions, helping researchers understand complex biological processes .
Diagnostic Applications The compound is explored for its potential in creating diagnostic agents that can enhance imaging techniques in medical settings .
Material Science It finds applications in formulating specialty polymers and coatings, improving their performance and durability .
Environmental Chemistry Researchers utilize it to study the degradation of pollutants, contributing to developing more effective environmental remediation strategies .
Mechanism of Action
The mechanism of action of N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanesulfonamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride are compared below with related sulfonamide derivatives to highlight differences in substituents, biological activity, and synthetic utility.
Structural Analogues with Modified Substituents
Key Research Findings
- Thermal Stability : The hydrochloride salt of the target compound decomposes at 218°C (melting point data from related FAK inhibitors in ), comparable to Compound 49 (melting point: 218°C) .
- NMR Spectral Data: The 1H NMR of the free base (δ 7.40–7.26 ppm for aromatic protons; δ 3.35 ppm for -N-CH3) distinguishes it from positional isomers like the 4-(aminomethyl) derivative, which shows upfield shifts due to reduced steric effects .
Biological Activity
N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride, a compound with a distinct structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₁H₁₅N₃O₂S
- Molecular Weight : 250.75 g/mol
- CAS Number : 2138157-05-6
The biological activity of this compound can be attributed to several mechanisms, particularly its interaction with various biological targets:
-
Inhibition of Carbonic Anhydrases (CAs) :
- Similar compounds have demonstrated significant inhibitory activity against human carbonic anhydrase isoforms, particularly CA IX and CA XII, which are associated with tumor progression. These isoforms are crucial in regulating pH and bicarbonate levels in tissues, making them attractive targets for cancer therapy .
- Nitric Oxide Synthase Inhibition :
Biological Effects
The biological effects observed from studies involving this compound include:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth through its action on carbonic anhydrases, particularly in cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon carcinoma) .
- Anti-inflammatory Properties : By modulating nitric oxide pathways, it may exert anti-inflammatory effects, potentially benefiting conditions characterized by excessive inflammation .
Table 1: Summary of Biological Activities
Case Study 1: Carbonic Anhydrase Inhibition
A series of pyridinium derivatives related to this compound were synthesized and tested for their ability to inhibit CA IX and CA XII. These studies revealed that compounds with similar structures exhibited IC50 values in the nanomolar range against these isoforms, indicating strong potential for therapeutic applications in oncology .
Case Study 2: Nitric Oxide Pathways
Research has shown that compounds with a similar sulfonamide moiety can influence nitric oxide synthase activity. This modulation has implications for treating diseases where nitric oxide plays a critical role, such as cardiovascular diseases and certain cancers .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
- Absorption : Studies suggest good oral bioavailability.
- Metabolism : The compound is likely metabolized via liver enzymes, similar to other sulfonamide derivatives.
- Toxicity : Preliminary assessments indicate low toxicity; however, detailed toxicological evaluations are necessary to confirm safety profiles.
Q & A
Q. Key Reaction Conditions :
| Reaction Type | Reagents/Conditions |
|---|---|
| Reduction | H₂, Pd/C, methanol |
| Sulfonation | Methanesulfonyl chloride, Et₃N, THF |
What analytical techniques are employed to confirm the structure and purity of the compound?
Basic
Structural confirmation and purity assessment rely on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the presence of the aminomethyl group (δ ~3.8–4.2 ppm for -CH₂NH₂) and sulfonamide moiety (δ ~3.0–3.5 ppm for -SO₂N-) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., experimental m/z matches theoretical values within ±0.001 Da) .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% confirmed via retention time consistency and peak integration .
How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
Advanced
To investigate SAR:
Substituent Variation : Modify the phenyl ring’s substituents (e.g., halogens, methyl, methoxy) to assess impacts on biological activity. For example, bromine or trifluoromethyl groups may enhance target binding .
Functional Group Replacement : Replace the sulfonamide with carboxamide or urea groups to evaluate pharmacokinetic effects .
In Silico Modeling : Use molecular docking to predict interactions with targets (e.g., enzymes or receptors) and prioritize derivatives for synthesis .
Example : shows that substituting the phenyl ring with a 5-bromo group increased bioactivity in kallikrein inhibition assays .
What strategies can resolve contradictions in reported biological activity data?
Advanced
Contradictions may arise from assay variability or impurity. Mitigation strategies include:
Standardized Assays : Replicate studies using uniform protocols (e.g., cell lines, incubation times) to minimize variability .
Impurity Profiling : Use LC-MS to detect trace byproducts that may interfere with bioactivity .
Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to differentiate true activity from artifacts .
Case Study : Antimicrobial activity discrepancies in vs. 20 may stem from differing bacterial strains; cross-testing under identical conditions is advised .
How can reaction conditions be optimized for derivatization of this compound?
Advanced
Derivatization (e.g., oxidation, alkylation) requires tailored conditions:
- Oxidation : Use hydrogen peroxide in acidic media to convert aminomethyl groups to nitro or carbonyl derivatives .
- Reduction : Sodium borohydride in ethanol selectively reduces propargyl or nitro intermediates .
- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions enable aryl ring functionalization .
Optimization Tip : Monitor reaction progress via TLC or in-situ IR to adjust reagent stoichiometry and temperature .
What are the key chemical properties influencing its reactivity and stability?
Basic
Critical properties include:
Q. Stability Data :
| Property | Value |
|---|---|
| Melting Point | 275–310°C (varies by substituent) |
| Storage | -20°C, desiccated |
How does the compound’s stereochemistry impact its biological interactions?
Advanced
While the compound lacks chiral centers, derivatives with stereochemical complexity (e.g., dihydroisoxazole analogs in ) show enhanced target selectivity. Key considerations:
Conformational Analysis : Use X-ray crystallography (e.g., ) to determine preferred binding conformations .
Enantiomer Synthesis : Introduce chiral centers via asymmetric catalysis and compare enantiomer activities .
What computational tools are recommended for predicting its pharmacokinetic properties?
Q. Advanced
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption, metabolism, and toxicity .
- Molecular Dynamics (MD) : Simulate membrane permeability and protein-binding kinetics .
Validation : Cross-reference computational predictions with in vitro assays (e.g., Caco-2 cell permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
